4-(Chlorocarbonyl)phenyl 4-nitrobenzoate
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Overview
Description
4-(Chlorocarbonyl)phenyl 4-nitrobenzoate is an organic compound with the molecular formula C14H8ClNO5 . This compound is characterized by the presence of both a chlorocarbonyl group and a nitrobenzoate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 4-(chlorocarbonyl)phenol. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and toluene .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorocarbonyl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Major Products
Substitution: Formation of corresponding amides or esters.
Reduction: Formation of 4-(Chlorocarbonyl)phenyl 4-aminobenzoate.
Scientific Research Applications
4-(Chlorocarbonyl)phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Chlorocarbonyl)phenyl 3-nitrobenzoate: Similar structure but with the nitro group in the meta position.
4-(Chlorocarbonyl)phenyl 2-nitrobenzoate: Similar structure but with the nitro group in the ortho position.
Uniqueness
4-(Chlorocarbonyl)phenyl 4-nitrobenzoate is unique due to the para positioning of the nitro group, which can influence its reactivity and interaction with other molecules. This positioning can lead to distinct chemical and biological properties compared to its meta and ortho counterparts .
Properties
CAS No. |
89882-99-5 |
---|---|
Molecular Formula |
C14H8ClNO5 |
Molecular Weight |
305.67 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C14H8ClNO5/c15-13(17)9-3-7-12(8-4-9)21-14(18)10-1-5-11(6-2-10)16(19)20/h1-8H |
InChI Key |
BTYUIANWJPKSIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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